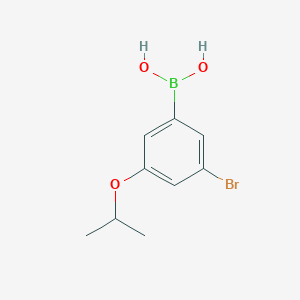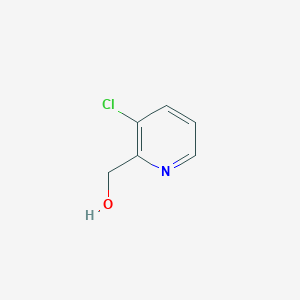
3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is a chemical compound with the molecular formula C21H23F3. It is a solid at room temperature and is known for its high purity, typically greater than 98.0% as determined by gas chromatography . This compound is used in various scientific and industrial applications, particularly in the field of liquid crystal materials .
Preparation Methods
The synthesis of 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves several steps. One common method includes the reaction of 3,4,5-trifluorobenzene with trans-4-propylcyclohexylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet stringent quality standards .
Chemical Reactions Analysis
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of liquid crystal displays (LCDs) and other electronic devices due to its unique liquid crystalline properties
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. In the context of liquid crystal applications, the compound aligns itself in a specific orientation under the influence of an electric field, thereby modulating the optical properties of the material. This alignment is crucial for the functioning of LCDs and other display technologies .
Comparison with Similar Compounds
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl can be compared with other similar compounds such as:
3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl: This compound has a similar structure but with a pentyl group instead of a propyl group, which may affect its liquid crystalline properties.
3,4,5-Trifluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl: The butyl group in this compound also influences its physical and chemical properties differently compared to the propyl group.
The uniqueness of 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl lies in its specific combination of fluorinated and cyclohexyl groups, which impart distinct liquid crystalline properties that are highly valued in electronic and display technologies .
Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h8-15H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKRBRVTKIRLHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566980 |
Source


|
| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132123-39-8 |
Source


|
| Record name | 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trifluoro-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














